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Compound of Interest

Compound Name: Bicyclo[5.2.0]non-1-ene

Cat. No.: B15443414 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available thermochemical data for

bicyclo[5.2.0]non-1-ene and its closely related saturated analog, cis-bicyclo[5.2.0]nonane.

Due to a lack of experimentally determined thermochemical data in the peer-reviewed literature

for bicyclo[5.2.0]non-1-ene, this document presents estimated values for the corresponding

saturated compound, cis-bicyclo[5.2.0]nonane, to serve as a preliminary reference. These

estimations are derived from established computational methods.

Introduction to Bicyclo[5.2.0]non-1-ene
Bicyclo[5.2.0]non-1-ene is a bicyclic alkene with the molecular formula C9H14 and a

molecular weight of 122.21 g/mol [1][2]. Its structure consists of a seven-membered ring fused

to a four-membered ring, with a double bond at the bridgehead position. This arrangement

introduces significant ring strain, which is expected to influence its reactivity and

thermochemical properties. The compound and its derivatives are of interest in synthetic

organic chemistry and have been explored in the context of medicinal chemistry, for instance,

in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists[3].

Estimated Thermochemical Data
Direct experimental thermochemical data for bicyclo[5.2.0]non-1-ene, such as its enthalpy of

formation, standard entropy, and heat capacity, are not readily available in the current scientific

literature. However, estimated thermochemical properties for the closely related saturated
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compound, cis-bicyclo[5.2.0]nonane (C9H16, Molecular Weight: 124.22 g/mol ), have been

calculated using the Joback method[4][5]. These values can provide a useful, albeit

approximate, baseline for understanding the energetic properties of the bicyclo[5.2.0]nonane

framework.

Table 1: Estimated Thermochemical Properties of cis-Bicyclo[5.2.0]nonane[4]

Property Symbol Value Unit

Enthalpy of Formation

(Standard Conditions)
ΔfH° -101.97 kJ/mol

Gibbs Free Energy of

Formation
ΔfG° 110.10 kJ/mol

Enthalpy of Fusion ΔfusH° 9.04 kJ/mol

Enthalpy of

Vaporization
ΔvapH° 35.97 kJ/mol

Ideal Gas Heat

Capacity (at Normal

Boiling Point)

Cpg 240.94 J/mol·K

Normal Boiling Point Tboil 431.61 K

Normal Melting Point Tfus 216.51 K

Note: These values are estimations derived from the Joback group contribution method and are

not based on experimental measurements.

Experimental and Computational Protocols
Joback Method for Thermochemical Estimation
The thermochemical data presented in Table 1 for cis-bicyclo[5.2.0]nonane were estimated

using the Joback method[4]. This is a group contribution method used to predict various

thermochemical and physical properties of organic compounds based on their molecular

structure.
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Methodology:

Molecular Structure Decomposition: The molecule is broken down into its constituent

functional groups.

Group Contributions: Each functional group has an assigned numerical contribution for a

specific property (e.g., enthalpy of formation, heat capacity). These contributions have been

determined by fitting experimental data from a large set of known compounds.

Summation: The property of the entire molecule is estimated by summing the contributions of

its constituent groups. Corrections may be applied for non-ideal interactions between groups.

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical

properties when experimental data are unavailable. However, it is important to recognize that

the accuracy of this method can be limited, especially for complex or strained molecules like

bicyclic systems.

Logical Workflow for Thermochemical Estimation
The following diagram illustrates the general workflow for estimating thermochemical properties

using a group contribution method like the Joback method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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